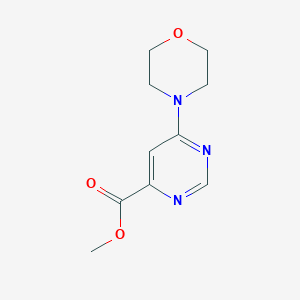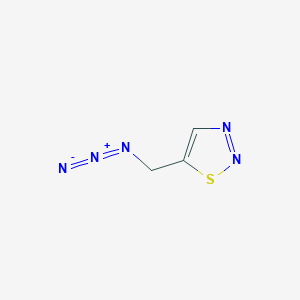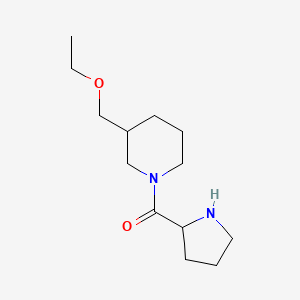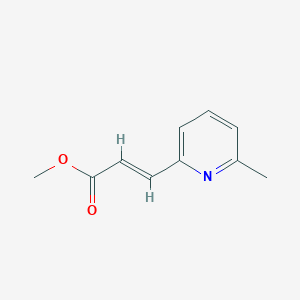
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-amine can be represented by the InChI code:1S/C7H16N2O/c1-10-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3 . The molecular weight of this compound is 144.22 . Physical And Chemical Properties Analysis
The compound 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-amine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Medicinal Chemistry: Pyrrolidine Derivatives as Therapeutic Agents
The pyrrolidine ring, a core structure in “2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-amine”, is widely utilized in medicinal chemistry due to its presence in many biologically active compounds . The flexibility of this ring system allows for the exploration of pharmacophore space and contributes to the stereochemistry of molecules, which is crucial for binding to enantioselective proteins. This compound could serve as a scaffold for developing new medications with a variety of biological profiles.
Pharmacology: Anti-inflammatory and Anti-arthritic Applications
In pharmacology, derivatives of this compound have been investigated for their anti-inflammatory and anti-arthritic activities . The compound’s ability to modulate immune responses makes it a potential candidate for treating conditions like rheumatoid arthritis, where controlling inflammation is a primary therapeutic goal.
Neuroscience: Neuroprotective Effects
The pyrrolidine derivatives have shown promise in neuroscience, particularly in their anti-neuroinflammatory and anti-amyloidogenic effects . These properties suggest potential applications in neurodegenerative diseases such as Alzheimer’s, where inflammation and amyloid plaques are key pathological features.
Biochemistry: Enzyme Inhibition and Receptor Interaction
In biochemistry, the compound’s derivatives can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes. This interaction is vital for designing drugs that can modulate specific targets within the body .
Materials Science: Chemical Synthesis and Catalysis
In materials science, the compound can be used in chemical synthesis and catalysis. Its derivatives are activated in reactions like the Pictet-Spengler reaction, which is essential for synthesizing complex organic compounds . This application is crucial for developing new materials with desired properties.
Chemical Engineering: Process Optimization
Lastly, in chemical engineering, this compound could be involved in process optimization, particularly in the synthesis of drug active substances. Its structural properties can be analyzed through quantum chemical calculations to improve reaction efficiencies and yields .
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-3-13-9-7-11(5-4-10)6-8(9)12-2/h8-9H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEAOKITHAWZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1478071.png)
![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)
![4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B1478073.png)





![2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1478082.png)


![N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1478087.png)

